molecular formula C13H21ClSi B12520163 Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane CAS No. 675882-69-6

Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane

Cat. No.: B12520163
CAS No.: 675882-69-6
M. Wt: 240.84 g/mol
InChI Key: HMSOIMZDUARLAL-UHFFFAOYSA-N
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Description

Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexyl group attached to a cyclopentadienyl ring, which is further bonded to a dimethylsilane group with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane typically involves the reaction of cyclohexylcyclopentadienyl lithium with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexyl and cyclopentadienyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(chloromethyl)dimethylsilane
  • Dichlorodimethylsilane
  • Chlorodimethylsilane

Uniqueness

Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is unique due to the presence of both cyclohexyl and cyclopentadienyl groups, which provide distinct steric and electronic properties. This makes it different from other similar compounds that may only have simpler alkyl or aryl groups attached to the silicon atom .

Properties

CAS No.

675882-69-6

Molecular Formula

C13H21ClSi

Molecular Weight

240.84 g/mol

IUPAC Name

chloro-(3-cyclohexylcyclopenta-2,4-dien-1-yl)-dimethylsilane

InChI

InChI=1S/C13H21ClSi/c1-15(2,14)13-9-8-12(10-13)11-6-4-3-5-7-11/h8-11,13H,3-7H2,1-2H3

InChI Key

HMSOIMZDUARLAL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1C=CC(=C1)C2CCCCC2)Cl

Origin of Product

United States

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